molecular formula C19H15N3O3S B2793633 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851987-29-6

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B2793633
CAS RN: 851987-29-6
M. Wt: 365.41
InChI Key: QMRGYBZNEAVOJL-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Microbial Activity

Researchers have synthesized derivatives of 2-oxo-2H-chromene-3-carbohydrazide and tested them against various microbial strains, demonstrating significant antimicrobial properties. These derivatives were synthesized using microwave irradiation, which improved the reaction rate and yield, showcasing the compound's potential in developing novel antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).

Anticancer Evaluation

Another study focused on novel hydrazone derivatives synthesized from a base compound similar to N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, demonstrating promising cytotoxicity against cancer cell lines. This highlights the compound's utility in cancer research, especially its potential role in ovarian cancer treatment based on in vitro screenings (Terzioğlu & Gürsoy, 2003).

Sensor Development

A novel sensor based on a derivative of the compound was developed for the selective detection of fluoride ions. This sensor demonstrated a significant enhancement in fluorescence intensity upon the addition of fluoride ions, indicating its potential application in environmental monitoring and analytical chemistry (Li et al., 2009).

Mechanism of Action

The exact mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological activity. For example, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. Some thiazole derivatives may be hazardous if ingested or come into contact with the skin .

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on designing and synthesizing new thiazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-15(8-10)26-19(20-16)22-21-17(23)13-9-12-5-3-4-6-14(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGYBZNEAVOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

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